molecular formula C16H28N2O4 B2453072 5-Azaspiro[3.4]octane hemioxalate CAS No. 1403766-69-7; 1523618-05-4

5-Azaspiro[3.4]octane hemioxalate

Cat. No.: B2453072
CAS No.: 1403766-69-7; 1523618-05-4
M. Wt: 312.41
InChI Key: CSOGJCFXGYETQI-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Architectures in Organic Synthesis and Medicinal Chemistry

The introduction of spirocyclic motifs into molecular design offers several distinct advantages. Their inherent three-dimensionality allows for a more comprehensive exploration of chemical space compared to their flatter, aromatic counterparts. This can lead to enhanced binding affinity and selectivity for biological targets such as enzymes and receptors. From a synthetic standpoint, the construction of these complex frameworks presents intriguing challenges and has spurred the development of innovative synthetic methodologies. In medicinal chemistry, the rigidity of the spirocyclic core can pre-organize appended functional groups in a well-defined spatial orientation, which can be crucial for potent biological activity.

Overview of Azaspiro[3.4]octane Systems as Privileged Structures

Within the broader family of spirocycles, azaspiro[3.4]octane systems have been identified as "privileged structures." This term is used to describe molecular scaffolds that are capable of binding to multiple, unrelated biological targets. The 5-azaspiro[3.4]octane core, which features a four-membered azetidine (B1206935) ring fused to a five-membered cyclopentane (B165970) ring at a quaternary carbon, is a prime example. This particular arrangement offers a unique vectoral display of substituents, influencing properties such as solubility, metabolic stability, and cell permeability. The nitrogen atom within the scaffold provides a convenient handle for further chemical modification and can also participate in crucial hydrogen bonding interactions with biological macromolecules.

Research Context and Academic Focus on 5-Azaspiro[3.4]octane Hemioxalate

The hemioxalate salt of 5-Azaspiro[3.4]octane is a specific formulation that has garnered interest primarily as a building block in drug discovery programs. The formation of a salt, such as a hemioxalate, is a common strategy in pharmaceutical development to improve the physicochemical properties of a parent compound, including its crystallinity, stability, and handling characteristics. While detailed research focusing exclusively on the hemioxalate salt is not extensively published in peer-reviewed literature, its availability from commercial suppliers points to its utility in synthetic and medicinal chemistry research. The academic focus on the parent compound, 5-azaspiro[3.4]octane, and its derivatives is often centered on their potential as modulators of central nervous system targets. Patent literature, for instance, describes various derivatives of the azaspiro[3.4]octane scaffold being investigated for their activity as M4 muscarinic acetylcholine (B1216132) receptor agonists, which are of interest for the treatment of neurological and psychiatric disorders. wipo.int

Chemical Compound Data

Below are tables detailing the key chemical identifiers and computed properties for the compounds discussed in this article.

Compound Name
5-Azaspiro[3.4]octane
This compound
Oxalic acid

Table 1: Chemical Identification

Identifier5-Azaspiro[3.4]octaneThis compound
CAS Number 52876-78-51523618-05-4 guidechem.com
Molecular Formula C₇H₁₃N uni.luC₁₆H₂₈N₂O₄ guidechem.com
IUPAC Name 5-azaspiro[3.4]octane uni.lubis(5-azaspiro[3.4]octane);oxalic acid

Table 2: Physicochemical Properties

Property5-Azaspiro[3.4]octaneThis compound
Molecular Weight 111.18 g/mol 312.4 g/mol guidechem.com
Monoisotopic Mass 111.1048 u uni.lu312.2049 u guidechem.com
Topological Polar Surface Area 12.0 Ų98.7 Ų guidechem.com
Hydrogen Bond Donor Count 14 guidechem.com
Hydrogen Bond Acceptor Count 16 guidechem.com
Covalently-Bonded Unit Count 13 guidechem.com

Properties

CAS No.

1403766-69-7; 1523618-05-4

Molecular Formula

C16H28N2O4

Molecular Weight

312.41

IUPAC Name

5-azaspiro[3.4]octane;oxalic acid

InChI

InChI=1S/2C7H13N.C2H2O4/c2*1-3-7(4-1)5-2-6-8-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6)

InChI Key

CSOGJCFXGYETQI-UHFFFAOYSA-N

SMILES

C1CC2(C1)CCCN2.C1CC2(C1)CCCN2.C(=O)(C(=O)O)O

solubility

not available

Origin of Product

United States

Synthetic Methodologies for the 5 Azaspiro 3.4 Octane Core and Its Hemioxalate Salt

Historical Development of Azaspirocyclic Synthesis Strategies

The journey towards the efficient synthesis of azaspirocycles like 5-azaspiro[3.4]octane has been marked by a continuous evolution of chemical strategies. Early approaches to spirocyclic systems often relied on multi-step sequences with moderate yields. The inherent ring strain and the need for precise control over the formation of the spirocenter presented considerable challenges.

Historically, the construction of the azetidine (B1206935) ring, a key component of the 5-azaspiro[3.4]octane system, was a significant hurdle. Traditional methods often involved intramolecular cyclization of long-chain amino halides, which could be inefficient. The development of more sophisticated methods, such as photochemical reactions and transition-metal-catalyzed cyclizations, has provided more direct and higher-yielding routes to azetidine-containing molecules. organic-chemistry.orgnih.gov

The synthesis of spiro compounds, in general, has benefited from the development of powerful annulation techniques. These strategies allow for the construction of one ring onto a pre-existing cyclic structure, a key step in forming the spirocyclic framework. The application of these modern synthetic tools has been pivotal in accessing complex azaspirocycles with greater efficiency and control. researchgate.net

Advanced Cyclization Reactions for the Construction of the Spiro[3.4]octane Framework

The creation of the spiro[3.4]octane skeleton, where a four-membered azetidine ring and a five-membered cyclopentane (B165970) ring share a single carbon atom, requires sophisticated cyclization strategies. These reactions are designed to control the formation of the spirocenter and the constituent rings with high precision.

Formation of the Spiro Center and Constituent Rings

The formation of the spirocyclic core of 5-azaspiro[3.4]octane can be approached by forming either the azetidine or the cyclopentane ring in the final cyclization step. One common strategy involves the intramolecular cyclization of a precursor containing a pre-formed cyclopentane ring and a side chain poised to form the azetidine ring.

For instance, a reductive amination of a suitable cyclopentanone (B42830) derivative can introduce the nitrogen atom, which can then undergo an intramolecular nucleophilic substitution to form the four-membered ring. The choice of protecting groups for the amine is crucial to prevent side reactions during the synthesis.

Alternatively, methods involving the formation of the cyclopentane ring onto a pre-existing azetidine have been explored. The Danheiser annulation, a powerful tool for constructing five-membered rings, can be conceptually applied, although specific examples for the 5-azaspiro[3.4]octane system are not extensively documented. wikipedia.org

Regioselective and Stereoselective Synthetic Approaches

Controlling the regioselectivity and stereoselectivity of the cyclization is paramount, especially when synthesizing derivatives of 5-azaspiro[3.4]octane for applications in drug discovery.

Regioselectivity is critical when the precursor molecule contains multiple potential cyclization sites. The choice of reagents and reaction conditions can direct the cyclization to form the desired 5-azaspiro[3.4]octane isomer over other possible products. For example, the use of specific bases or catalysts can favor the formation of the thermodynamically or kinetically preferred product.

Stereoselectivity is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. Chiral auxiliaries can be employed to guide the stereochemical outcome of a reaction, leading to the formation of a single enantiomer. youtube.com For instance, starting with an enantiomerically pure cyclopentane derivative can lead to the formation of a stereochemically defined 5-azaspiro[3.4]octane. Enzymatic resolutions and asymmetric catalysis are also powerful tools for achieving high levels of stereocontrol.

Annulation Strategies for Assembling the 5-Azaspiro[3.4]octane Skeleton

Annulation strategies provide a convergent and efficient means to construct the 5-azaspiro[3.4]octane framework. These methods involve the formation of one of the rings by building it onto the other pre-existing ring.

Approaches involving the Cyclopentane Ring Annulation

One approach to the 5-azaspiro[3.4]octane skeleton involves the annulation of a cyclopentane ring onto a pre-existing azetidine derivative. This can be achieved through a variety of methods, including intramolecular aldol (B89426) condensations or Michael additions.

For example, an azetidine derivative bearing a suitable side chain with a ketone and an activated methylene (B1212753) group could undergo an intramolecular aldol reaction to form the five-membered ring. The conditions for this reaction, such as the choice of base and solvent, would need to be carefully optimized to favor the desired cyclization.

A summary of a potential cyclopentane annulation approach is presented in the table below:

Starting MaterialKey TransformationIntermediateFinal Product
Substituted AzetidineIntramolecular Aldol CondensationBicyclic Keto-alcohol5-Azaspiro[3.4]octane derivative

Methodologies focused on the Four-membered Ring Annulation

The annulation of the four-membered azetidine ring onto a cyclopentane precursor is a more commonly explored strategy. rsc.org This typically involves an intramolecular cyclization of a cyclopentane derivative functionalized with a leaving group and an amino group at the appropriate positions.

A typical sequence might start with a cyclopentanone, which is first converted to a cyanohydrin. Reduction of the nitrile and subsequent functional group manipulations can lead to a precursor with a primary amine and a leaving group on the adjacent carbon of a side chain. Intramolecular nucleophilic substitution would then yield the desired 5-azaspiro[3.4]octane core.

The table below outlines a general approach for the four-membered ring annulation:

Starting MaterialKey TransformationIntermediateFinal Product
Substituted CyclopentaneIntramolecular Nucleophilic SubstitutionCyclopentane with amino and leaving group5-Azaspiro[3.4]octane

The synthesis of the 5-Azaspiro[3.4]octane hemioxalate salt is typically achieved in the final step of the synthesis. The free base of 5-azaspiro[3.4]octane is dissolved in a suitable solvent, such as isopropanol (B130326) or acetone, and treated with a solution of oxalic acid. sciencemadness.orggoogle.com The hemioxalate salt then precipitates from the solution and can be isolated by filtration and dried. The stoichiometry of the amine to oxalic acid is controlled to favor the formation of the hemioxalate salt.

Controlled Formation and Isolation of the Hemioxalate Salt Form in Research

The formation of a specific salt, such as the hemioxalate, is a crucial step in the final stages of a synthetic sequence. It allows for the purification of the target compound from residual impurities and provides a stable, crystalline solid that is easier to handle and formulate than the freebase, which is often an oil or a low-melting solid. The hemioxalate salt of 5-azaspiro[3.4]octane consists of two molecules of the amine and one molecule of oxalic acid.

The preparation of the hemioxalate salt involves the controlled reaction of the free 5-azaspiro[3.4]octane base with oxalic acid in a stoichiometric ratio of 2:1. The choice of solvent is critical for controlling the crystallization process. Common solvents for this purpose include lower alcohols like isopropanol or ethanol, or ketone solvents such as acetone. sciencemadness.orggoogle.com

A general procedure for the formation of an amine oxalate (B1200264) salt involves dissolving the free amine in a suitable solvent, followed by the addition of a solution of oxalic acid in the same or a compatible solvent. sciencemadness.org For the hemioxalate salt, 0.5 equivalents of oxalic acid would be used relative to the amine. The reaction is often carried out at room temperature or with gentle warming to ensure complete dissolution, followed by cooling to induce crystallization. orgsyn.org

For instance, a representative laboratory procedure would involve dissolving 5-azaspiro[3.4]octane in a minimal amount of a suitable solvent like isopropanol. A solution of 0.5 equivalents of oxalic acid dihydrate in isopropanol would then be added dropwise with stirring. The hemioxalate salt typically precipitates from the solution upon addition or after a period of stirring and cooling. The resulting solid is then isolated by filtration, washed with a small amount of cold solvent to remove any soluble impurities, and dried under vacuum to yield the pure this compound salt. sciencemadness.orgorgsyn.org The purity of the resulting salt can be assessed by techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC).

Scalability and Efficiency Considerations in Laboratory Synthesis

In the context of synthesizing the 5-azaspiro[3.4]octane core, a common strategy involves the use of a protected amine, such as a tert-butoxycarbonyl (Boc) protected intermediate. The synthesis of related azaspirocycles has been achieved through various methods, including annulation strategies where one ring is constructed onto another. researchgate.net For example, a potential route to the 5-azaspiro[3.4]octane core could involve the construction of the azetidine or pyrrolidine (B122466) ring onto a pre-existing cyclobutane (B1203170) or cyclopentane precursor, respectively.

Purification methods also play a significant role in the scalability of a synthesis. While chromatographic purification is often necessary at the research stage, it can be a bottleneck on a larger scale. Therefore, developing procedures that yield a crude product of high purity, which can be further purified by crystallization, is highly desirable for scalable synthesis. researchgate.net The formation of the hemioxalate salt itself is an effective purification step, often leading to a highly pure crystalline product that can be easily isolated. ualberta.ca

Microwave-assisted synthesis has also emerged as a technique that can potentially improve the efficiency and reduce reaction times for the synthesis of spirocyclic heterocycles, although scalability can sometimes be a challenge. rsc.orgrsc.org

Below is a table summarizing key considerations for the scalable synthesis of 5-Azaspiro[3.4]octane and its hemioxalate salt.

ConsiderationAspectImportance for Scalability & Efficiency
Starting Materials Availability and costHigh availability and low cost are crucial for economic viability on a larger scale.
Synthetic Route Number of steps (step-economy)Fewer steps generally lead to higher overall yields and reduced waste.
Protecting Groups Choice and ease of removalThe protecting group should be stable under various reaction conditions but easily and cleanly removable in a high-yielding step.
Reaction Conditions Optimization of temperature, solvent, and catalystsFine-tuning these parameters can significantly improve yields and reduce side products, simplifying purification.
Purification Crystallization vs. ChromatographyCrystallization is generally more scalable and cost-effective than chromatography for large-scale purification.
Salt Formation Stoichiometry and solvent choicePrecise control over the amine to oxalic acid ratio and the selection of an appropriate crystallization solvent are key to obtaining the desired pure hemioxalate salt.

Chemical Reactivity and Derivatization Studies of 5 Azaspiro 3.4 Octane Scaffolds

Exploration of Functional Group Transformations on the Azaspiro[3.4]octane Framework

The reactivity of the 5-azaspiro[3.4]octane core is largely defined by the chemistry of its secondary amine and the adjacent carbon atoms. Functional group transformations are key to creating a diverse range of derivatives.

Oxidation Reactions and Mechanistic Investigations

Oxidation of the azaspiro[3.4]octane framework can be targeted at either the nitrogen atom or the carbon skeleton, depending on the substrate and the oxidizing agent employed. For derivatives containing carbonyl functionalities, such as 5-azaspiro[3.4]octan-8-one, subsequent oxidation can lead to the formation of diones.

Mechanistic studies show that for the oxidation of related spiro-pyrrolidine intermediates, protecting the amine with a group like tert-butoxycarbonyl (Boc) is often critical to prevent undesired side reactions. The choice of oxidant is crucial for achieving the desired outcome. For instance, powerful agents like ruthenium tetroxide (RuO₄) have been used to selectively generate dione (B5365651) motifs from the corresponding amine precursors. acs.org

Table 1: Oxidation Reactions on Azaspiro[3.4]octane Derivatives

Precursor Compound Oxidizing Agent Product Reference
5-azaspiro[3.4]octan-8-one derivative Ruthenium Tetroxide (RuO₄) 5-Azaspiro[3.4]octane-6,8-dione
Secondary alcohol on spiro framework Jones Reagent (CrO₃/H₂SO₄) Ketone (e.g., 6,8-dione)

Reduction Methodologies and Stereochemical Control

Reduction reactions are commonly employed to transform oxidized derivatives of the azaspiro[3.4]octane scaffold into alcohols or fully saturated rings. The reduction of ketone or dione functionalities can be achieved using various reducing agents.

The stereochemical outcome of these reductions can be influenced by the choice of reagent and the steric environment of the substrate molecule. While standard reducing agents like sodium borohydride (B1222165) and lithium aluminum hydride are frequently used, achieving high stereoselectivity may require the use of chiral auxiliaries or more sterically demanding reducing agents.

Table 2: Reduction Reactions of Azaspiro[3.4]octane Derivatives

Substrate Reducing Agent Product Type Key Observation Reference
5-Azaspiro[3.4]octane-6,8-dione Sodium Borohydride (NaBH₄) Reduced alcohol forms Standard reduction of ketones
5-Azaspiro[3.4]octane-6,8-dione Lithium Aluminum Hydride (LiAlH₄) Reduced amine/alcohol forms Powerful reduction of amides/ketones

Nucleophilic and Electrophilic Substitution Reactions for Analog Generation

The nitrogen atom of the 5-azaspiro[3.4]octane is a primary site for electrophilic substitution, allowing for straightforward derivatization through N-alkylation and N-acylation reactions. These transformations are fundamental for building a library of analogs. For example, the nitrogen can be functionalized with various alkyl or acyl groups using reagents like alkyl halides and acyl chlorides under basic conditions.

Nucleophilic substitution reactions typically occur on derivatives of the scaffold that have been functionalized with a suitable leaving group. These reactions are essential for introducing a wide range of functional groups and building more complex molecular structures.

Influence of the Hemioxalate Counterion on Reactivity and Synthetic Transformations

The 5-Azaspiro[3.4]octane scaffold is often supplied and used as a salt, such as the hemioxalate. The presence of the counterion can significantly influence the compound's physical properties and chemical reactivity. While specific studies detailing the reactivity of the hemioxalate salt of 5-azaspiro[3.4]octane are not extensively documented, the role of counterions in directing chemical reactions is a known phenomenon. nih.gov

The hemioxalate counterion can influence reactivity in several ways:

Protection and Stability : The formation of the salt protects the basic nitrogen atom, preventing it from participating in unwanted side reactions and enhancing the compound's stability and shelf-life. fishersci.com

Solubility : Oxalate (B1200264) and hemioxalate salts often exhibit different solubility profiles compared to the free base, which can be advantageous for controlling reaction conditions.

Modulation of Reactivity : In some chemical systems, counterions can act as a "reactivity switch," altering the chemoselectivity of a reaction by interacting with catalysts or intermediates. nih.gov For instance, the oxalate ion could act as a proton shuttle or a weakly coordinating ligand in metal-catalyzed processes, subtly guiding the reaction toward a specific pathway.

Development of Diverse Analogs through Strategic Derivatization

The 5-azaspiro[3.4]octane framework is a privileged scaffold in drug discovery due to its inherent three-dimensional character, which allows for better exploration of protein binding pockets compared to flat aromatic structures. researchgate.net Strategic derivatization has led to the development of a wide array of analogs with diverse functionalities.

These derivatization strategies have produced various related spirocyclic systems, including:

Diaza- and Oxa-azaspiro[3.4]octanes : Replacing one of the carbon atoms in the cyclopentane (B165970) or azetidine (B1206935) ring with another heteroatom (like nitrogen or oxygen) yields scaffolds such as 2,6-diazaspiro[3.4]octane and 5-oxa-2-azaspiro[3.4]octane. researchgate.netmdpi.commolport.com These modifications fine-tune the molecule's physicochemical properties, such as polarity and hydrogen bonding capacity.

Functionalized Derivatives : Attaching various substituents, including carboxamides, azoles, and nitrofurans, to the core structure has produced compounds with significant biological activity, such as potent antitubercular agents. mdpi.com

Table 3: Selected Analogs of the Azaspiro[3.4]octane Scaffold

Compound Name CAS Number Molecular Formula Note Reference(s)
5-Azaspiro[3.4]octane hemioxalate 1523618-05-4 C₁₆H₂₈N₂O₄ The parent compound as a hemioxalate salt. guidechem.com
2-Oxa-5-azaspiro[3.4]octane oxalate 1433363-32-6 C₈H₁₃NO₅ An oxygen-containing analog. fishersci.combldpharm.com
2,6-Diazaspiro[3.4]octane 116654-05-4 C₆H₁₂N₂ A diazole analog used as a drug discovery module. researchgate.netmdpi.com
5-oxa-2-azaspiro[3.4]octane hydrochloride 1359656-11-3 C₆H₁₂ClNO An isomeric oxa-aza analog as a hydrochloride salt. biosynth.comachemblock.com

Structural Analysis and Conformational Investigations of 5 Azaspiro 3.4 Octane Derivatives

Conformational Analysis of the Spiro[3.4]octane Ring System

The spiro[3.4]octane framework is characterized by the fusion of a cyclobutane (B1203170) and a cyclopentane (B165970) ring through a single, shared carbon atom—the spiro center. This structural feature significantly influences the conformational landscape of the molecule. Unlike their monocyclic counterparts, the rings in a spiro system are not free to adopt all possible conformations due to the constraints imposed by the spiro-fusion.

The cyclopentane ring in spiro[3.4]octane is known to adopt a non-planar, puckered conformation to alleviate torsional strain. The two most common conformations are the envelope (or 'boat') and the half-chair (or 'twist') forms. In the envelope conformation, four of the carbon atoms are coplanar, with the fifth atom out of the plane. In the half-chair conformation, three atoms are coplanar, with the other two displaced on opposite sides of the plane. These conformers can interconvert through a process of pseudorotation.

The cyclobutane ring is also non-planar and typically adopts a puckered or bent conformation to minimize angle and torsional strain. The introduction of a nitrogen atom at the 5-position to form the 5-azaspiro[3.4]octane ring system introduces further complexity. The nitrogen atom can act as a hydrogen bond donor or acceptor, and its lone pair of electrons can influence the conformational equilibrium.

Computational studies and spectroscopic data from related azaspirocyclic systems suggest that the pyrrolidine (B122466) ring (the five-membered ring containing the nitrogen) in 5-azaspiro[3.4]octane derivatives will also favor envelope or half-chair conformations. The specific conformation adopted will be influenced by the nature of the substituents on the nitrogen and the other ring carbons. For instance, bulky substituents will tend to occupy pseudo-equatorial positions to minimize steric hindrance.

Table 1: Predicted Conformational Parameters of the 5-Azaspiro[3.4]octane Ring System

Ring SystemPredominant ConformationKey Dihedral Angles (Predicted)Interconversion Barrier (Predicted)
CyclobutanePuckeredC1-C2-C3-C4: ~20-30°Low
Cyclopentane (in Spiro[3.4]octane)Envelope/Half-ChairVariable due to pseudorotationLow
5-Membered Azacycle (in 5-Azaspiro[3.4]octane)Envelope/Half-ChairInfluenced by N-substituentsModerate

Stereochemical Aspects and Chiral Synthesis of 5-Azaspiro[3.4]octane Analogs

The spiro center in 5-azaspiro[3.4]octane is a quaternary carbon, and if the substitution pattern on both rings is appropriate, this can lead to chirality. The synthesis of enantiomerically pure spirocyclic compounds is a significant challenge in organic chemistry, but several strategies have been developed for related systems.

One common approach to chiral synthesis involves the use of chiral auxiliaries. For instance, the reductive amination of a prochiral ketone precursor, such as 5-azaspiro[3.4]octan-8-one, can be achieved using a chiral amine or a chiral reducing agent to induce stereoselectivity. The use of chiral auxiliaries like (R)-N-p-toluenesulfonylpropyl chloride has been reported to enable the enantioselective synthesis of related spirocyclic compounds.

Another strategy is asymmetric catalysis. Metal-catalyzed asymmetric reactions, such as hydrogenations or cyclization reactions, can be employed to create the chiral spirocyclic framework with high enantiomeric excess. For example, iridium-catalyzed enantioselective cyclopropanation has been used to synthesize spirocyclic N-heterocycles. acs.org While not directly applied to 5-azaspiro[3.4]octane, this methodology demonstrates the potential of asymmetric catalysis in this area.

The synthesis of novel thia-azaspiro[3.4]octanes has been reported, and these methods could potentially be adapted for the synthesis of their aza-analogs. nih.gov Furthermore, step-economic and scalable syntheses of various azaspiro[3.4]octanes have been developed, providing access to these scaffolds for further derivatization and biological evaluation. researchgate.net

Table 2: Representative Synthetic Approaches to Chiral Spirocyclic Amines

Synthetic MethodChiral SourceKey TransformationReported Enantiomeric Excess (for related systems)
Chiral Auxiliary Directed SynthesisChiral Amine/AlcoholDiastereoselective cyclization>95% de
Asymmetric CatalysisChiral Metal CatalystEnantioselective hydrogenation/cyclizationUp to 99% ee
Resolution of RacematesChiral Resolving AgentDiastereomeric salt formation and separationHigh

Impact of Spirocyclic Rigidity on Molecular Interactions

The rigid, three-dimensional structure of the 5-azaspiro[3.4]octane scaffold has a profound impact on how its derivatives interact with biological macromolecules, such as proteins and nucleic acids. This rigidity can lead to enhanced binding affinity and selectivity compared to more flexible, linear, or monocyclic analogs.

The constrained conformation of the spirocyclic system pre-organizes the substituents in a well-defined spatial arrangement. This pre-organization can reduce the entropic penalty upon binding to a receptor, as less conformational freedom is lost. A highly rigid spiro bicyclic peptidomimetic of Pro-Leu-Gly-NH2 has been shown to enhance the binding of a dopamine (B1211576) receptor agonist, supporting the hypothesis that a rigid conformation is biologically active. nih.gov

The defined orientation of functional groups on the spirocyclic scaffold allows for precise interactions with specific residues in a binding pocket. This can lead to improved potency and selectivity for a particular biological target. The incorporation of spirocyclic scaffolds has been shown to be a successful strategy in the design of potent and selective inhibitors for various enzymes and receptors. nih.gov

Furthermore, the introduction of a spirocyclic moiety can improve the metabolic stability of a molecule. The quaternary spiro-carbon and the surrounding rigid framework can shield susceptible bonds from enzymatic degradation, leading to a longer biological half-life. The inherent three-dimensionality of spirocycles also allows for the exploration of new chemical space, moving away from the "flatland" of aromatic compounds often found in drug discovery. researchgate.net

Table 3: Comparison of Properties: Flexible vs. Rigid (Spirocyclic) Scaffolds

PropertyFlexible AnalogsRigid Spirocyclic AnalogsRationale
Binding AffinityVariableOften HigherReduced entropic penalty upon binding.
Target SelectivityLowerOften HigherWell-defined orientation of substituents.
Metabolic StabilityGenerally LowerGenerally HigherSteric shielding of metabolically labile sites.
Conformational SpaceBroadRestrictedConstrained by spiro-fusion.

Applications of 5 Azaspiro 3.4 Octane Hemioxalate in Advanced Organic Synthesis Research

Utilization as a Key Intermediate in Complex Molecule Synthesis

The rigid, three-dimensional framework of 5-Azaspiro[3.4]octane hemioxalate makes it an attractive starting point for the synthesis of complex molecular architectures. Its spirocyclic nature allows for the precise spatial arrangement of functional groups, a critical factor in designing molecules with specific biological activities. tandfonline.com The presence of the azaspiro moiety provides a handle for further chemical modifications, enabling the construction of more elaborate structures.

Research has demonstrated the utility of azaspiro[3.4]octane derivatives in the synthesis of novel therapeutic agents. For instance, step-economic and scalable syntheses of thia-azaspiro[3.4]octanes have been developed, highlighting their potential as multifunctional modules in drug discovery. nih.gov These spirocycles can serve as bioisosteric replacements for more common ring systems like piperazines, potentially leading to improved pharmacokinetic properties in drug candidates. researchgate.netresearchgate.net The introduction of a spirocyclic element can restrict the conformational flexibility of a molecule, which may enhance its binding affinity to a biological target. tandfonline.com

The synthesis of various derivatives, such as 1-oxo-2-oxa-5-azaspiro[3.4]octane, further underscores the versatility of this scaffold. nih.gov These intermediates can be instrumental in accessing novel chemical space and developing compounds with unique pharmacological profiles. The ability to readily functionalize the azaspiro[3.4]octane core allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug development.

Role as a Building Block for Diverse Chemical Libraries

The demand for structurally diverse and three-dimensional compound libraries for high-throughput screening has fueled interest in novel building blocks like this compound. tandfonline.com Its spirocyclic core provides a rigid scaffold upon which a variety of substituents can be installed, leading to the rapid generation of a multitude of distinct chemical entities. researchgate.net This approach is invaluable for exploring vast regions of chemical space in the search for new bioactive molecules. sigmaaldrich.com

The commercial availability of this compound and its derivatives facilitates their incorporation into library synthesis efforts. synthonix.comlab-chemicals.com These building blocks can be used to create libraries of compounds with increased three-dimensionality, a desirable trait for improving drug-like properties. tandfonline.com The fusion of a spirocyclic fragment can enhance the novelty and diversity of a fragment-based library, providing a rich source of starting points for drug design. tandfonline.com

The development of synthetic methodologies focused on spirocycles has further expanded the possibilities for library construction. sigmaaldrich.com These methods enable the efficient and systematic synthesis of a wide range of spirocyclic compounds, including those based on the azaspiro[3.4]octane framework.

Integration into Modular Synthetic Routes for Heterocyclic Compounds

The modular nature of modern synthetic chemistry allows for the efficient assembly of complex molecules from simpler, pre-functionalized building blocks. This compound is well-suited for this approach, serving as a versatile module for the construction of a wide array of heterocyclic compounds. nih.gov Its inherent structure can be readily incorporated into multi-component reactions, providing a streamlined pathway to novel heterocyclic systems. nih.gov

The synthesis of various azaspiro[3.4]octane derivatives, including oxa- and thia-azaspiro[3.4]octanes, demonstrates the modularity of this scaffold. nih.govsigmaaldrich.com These derivatives can be employed in the synthesis of spiro-thiazolidinones and other heterocyclic structures with potential biological activity. nih.gov The ability to combine the azaspiro[3.4]octane core with other cyclic and acyclic fragments opens up a vast landscape of potential molecular architectures.

Facile synthetic routes to the core 2-azaspiro[3.4]octane structure have been developed, further enhancing its utility as a modular building block. rsc.orgresearchgate.net These routes often utilize readily available starting materials and conventional chemical transformations, making the scaffold accessible for a broad range of synthetic applications. rsc.orgresearchgate.net

Exploration of 5 Azaspiro 3.4 Octane Scaffolds in Preclinical Drug Discovery Research

Design Principles for Incorporating Spiro[3.4]octane Motifs into Drug Candidates

The incorporation of spiro[3.4]octane motifs into drug candidates is guided by several key design principles aimed at improving their pharmacological profiles. A primary advantage of these spirocycles is their inherent three-dimensionality. bldpharm.com This structural feature allows for a more precise orientation of substituents in three-dimensional space, potentially leading to enhanced binding affinity and selectivity for their biological targets.

Furthermore, the rigidity of the spirocyclic system can be advantageous. By replacing flexible aliphatic chains with a rigid spiro[3.4]octane core, the conformational freedom of a molecule is reduced. This pre-organization of the molecule into a bioactive conformation can minimize the entropic penalty upon binding to its target, thereby increasing potency. nih.gov The unique geometry of the spiro[3.4]octane scaffold also provides an avenue for scaffold hopping, where it can serve as a bioisosteric replacement for other cyclic or aromatic systems, offering a strategy to navigate around intellectual property constraints and improve drug-like properties. researchgate.net

Structure-Activity Relationship (SAR) Investigations of 5-Azaspiro[3.4]octane Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how modifications to the 5-azaspiro[3.4]octane scaffold influence its biological activity. These investigations systematically alter different parts of the molecule to identify key structural features responsible for potency, selectivity, and pharmacokinetic properties.

For instance, in the development of antitubercular agents, SAR studies on a series of 2,6-diazaspiro[3.4]octane derivatives revealed that the nature and position of substituents on the scaffold are critical for activity. mdpi.com By exploring a diverse set of peripheral groups, including various azoles, researchers were able to identify a lead compound with remarkably potent in vitro inhibitory activity against Mycobacterium tuberculosis. mdpi.com

Similarly, in the optimization of Polo-like kinase 4 (PLK4) inhibitors, a spiro[cyclopropane-1,3'-indolin]-2'-one (B178442) core, a related spirocyclic system, was explored. nih.gov The SAR from an analogous series of compounds was used to guide the design of new derivatives with improved physicochemical and pharmacokinetic properties, ultimately leading to a compound with positive results in a human breast cancer xenograft model. nih.gov These examples underscore the importance of systematic SAR exploration to unlock the full potential of the 5-azaspiro[3.4]octane scaffold in drug discovery.

Mechanistic Research on Biomolecular Interactions

Understanding how 5-azaspiro[3.4]octane derivatives interact with their biological targets at a molecular level is crucial for rational drug design. Mechanistic studies provide insights into the specific binding modes and the downstream effects of these interactions.

Studies on Enzyme Inhibition Pathways

The unique three-dimensional structure of 5-azaspiro[3.4]octane derivatives makes them attractive candidates for enzyme inhibitors. Their rigid framework can position functional groups to interact with specific residues within an enzyme's active site or allosteric pockets, leading to potent and selective inhibition.

For example, research into Polo-like kinase 4 (PLK4) inhibitors demonstrated that a spiro-indolone compound binds to the kinase domain. nih.gov X-ray co-crystallography revealed the preferential binding of one enantiomer, highlighting the stereochemical importance in enzyme-inhibitor interactions. nih.gov Such detailed structural information is invaluable for the further optimization of inhibitor potency and selectivity.

Research into Protein-Protein Interaction Modulation (e.g., Menin/MLL interaction inhibitors)

Protein-protein interactions (PPIs) represent a challenging but increasingly important class of drug targets. The extended and often shallow surfaces of PPI interfaces require inhibitors with well-defined three-dimensional shapes. The spiro[3.4]octane scaffold can serve as a rigid core to project substituents into the key "hot spots" of a PPI interface.

While specific examples focusing solely on 5-azaspiro[3.4]octane as a Menin/MLL interaction inhibitor are not extensively detailed in the provided search results, the principles of using rigid scaffolds to disrupt PPIs are well-established. The defined exit vectors of the spirocyclic system allow for the precise placement of functional groups necessary to mimic the key interacting residues of one of the protein partners, thereby disrupting the interaction.

Future Directions and Emerging Research Avenues for 5 Azaspiro 3.4 Octane Hemioxalate

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of spirocyclic systems like 5-azaspiro[3.4]octane is often complex. Future research will likely prioritize the development of novel, more efficient, and sustainable synthetic methods. Current strategies for assembling similar spirocyclic scaffolds often rely on intramolecular alkylation and acylation, ring-closing metathesis, and metal-catalyzed reactions. researchgate.net However, there is a growing need for "step-economic" syntheses—processes that reduce the number of steps, minimize purification, and utilize readily available starting materials. nih.govrsc.orgnih.gov

Future methodologies may focus on:

Green Chemistry Principles: Employing less hazardous reagents and solvents, and designing reactions that are more atom-economical. For instance, replacing traditional solvents with more environmentally benign options like water or toluene (B28343) has shown promise in the synthesis of related N-phenyl derivatives. researchgate.net

Catalytic Innovations: Exploring novel catalysts, such as iron-based catalysts for thiol alkylation, could provide milder and more efficient routes to functionalized azaspiro compounds. researchgate.net Rhodium-catalyzed O-H insertion and C-C bond-forming cyclization represent another promising strategy for creating new oxetane-containing spirocycles. researchgate.net

Scalability: A significant focus will be on developing scalable routes that can produce these compounds on a multi-gram scale, which is crucial for extensive preclinical and clinical studies. nih.govnuph.edu.ua

Advanced Derivatization Strategies for Enhanced Biological Target Specificity

The 5-azaspiro[3.4]octane core is a versatile scaffold that can be chemically modified, or "derivatized," to interact with specific biological targets. Advanced derivatization is a key area of future research aimed at improving the potency and selectivity of drug candidates.

Key future strategies include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the spirocyclic core and analysis of how these changes affect biological activity are fundamental. smolecule.com This allows for the optimization of interactions with specific receptors or enzymes.

Introduction of Functional Groups: Incorporating diverse functional groups such as carboxylates, alcohols, amines, and halides can significantly alter a molecule's physicochemical properties, including solubility and metabolic stability. nuph.edu.ua For example, derivatives of the related 2,6-diazaspiro[3.4]octane have been synthesized with various azole substituents to develop potent antitubercular agents. mdpi.com

Bioisosteric Replacement: Replacing parts of the molecule with other fragments that have similar physical or chemical properties (bioisosteres) can lead to improved therapeutic profiles. For instance, 6-azaspiro[3.4]octane derivatives can be seen as substitutes for piperazine (B1678402) and morpholine (B109124), common motifs in existing drugs. researchgate.net

Computational Chemistry and Molecular Modeling in Scaffold Design and Optimization

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery. For the 5-azaspiro[3.4]octane scaffold, these in silico methods offer a powerful way to predict molecular properties and guide synthetic efforts, saving time and resources.

Future applications in this area will likely involve:

Quantum Chemical Calculations: These methods can be used to study reaction mechanisms in detail. For example, quantum calculations at the M06-2X/6–31++G** level of theory have been used to understand the aminolysis of related epoxy compounds during spirocycle synthesis. researchgate.net

Molecular Docking and Dynamics: These simulations can predict how a molecule, such as a 5-azaspiro[3.4]octane derivative, will bind to a specific protein target. This is crucial for designing compounds with high affinity and selectivity for targets like the α7 nicotinic acetylcholine (B1216132) receptor or M4 muscarinic acetylcholine receptor. nih.govgoogle.com

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process. nuph.edu.ua Predicted Collision Cross Section (CCS) values can also be calculated to help characterize novel compounds. uni.lu

Expanding the Scope of Research Applications Beyond Current Paradigms

While much of the current focus on azaspiro compounds is in neuroscience, the unique properties of the 5-azaspiro[3.4]octane scaffold suggest its potential utility in a much broader range of therapeutic areas.

Emerging research applications may include:

Antimicrobial Agents: The success of nitrofuran-conjugated diazaspiro[3.4]octanes as potent antitubercular agents highlights the potential for developing new classes of antibiotics. mdpi.com The spirocyclic core can be used to explore new chemical space in the search for compounds effective against drug-resistant pathogens.

Oncology: The rigid, three-dimensional nature of spirocycles is attractive for designing inhibitors of protein-protein interactions, a class of targets that has been challenging to address with traditional "flat" molecules and is highly relevant in cancer research.

Metabolic Diseases: Given their versatility, azaspiro scaffolds could be adapted to target enzymes and receptors involved in metabolic disorders.

The table below summarizes some of the research findings for related azaspiro[3.4]octane compounds, indicating potential directions for 5-azaspiro[3.4]octane hemioxalate.

Research AreaCompound/ScaffoldFinding/Potential Application
Novel Synthesis Thia-azaspiro[3.4]octanesDevelopment of step-economic and scalable syntheses for use as multifunctional modules in drug discovery. nih.gov
Derivatization 2,6-Diazaspiro[3.4]octaneConjugation with a 5-nitrofuryl moiety led to a potent antitubercular lead compound. mdpi.com
Biological Targets 5-Oxa-2-azaspiro[3.4]octaneDerivatives developed as agonists for the M4 muscarinic acetylcholine receptor, a target for neurological disorders. google.com
Computational Modeling Azaspiro[3.4]octanesQuantum chemical calculations used to investigate and confirm reaction mechanisms during synthesis. researchgate.net

Q & A

Q. How should stock solutions of 5-Azaspiro[3.4]octane hemioxalate be prepared to ensure reproducibility in experiments?

  • Methodological Answer: Stock solutions should be prepared using anhydrous DMSO or other solvents compatible with the compound’s solubility profile. Based on the solubility data (10 mM in DMSO), use the following volumetric calculations:
Target ConcentrationVolume Required per 1 mgVolume Required per 10 mg
1 mM3.161 mL31.6096 mL
5 mM0.6322 mL6.3219 mL
Always calibrate pipettes and validate solvent purity via HPLC before use. Store aliquots at -20°C, protected from light, to prevent degradation .

Q. What analytical methods are recommended to confirm the identity and purity of this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): Compare 1H^1H- and 13C^{13}C-NMR spectra with literature data to confirm structural integrity.
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 210–254 nm) to assess purity (>98% as per Certificate of Analysis).
  • Mass Spectrometry (MS): Validate molecular weight (316.36 g/mol) via ESI-MS or MALDI-TOF.
    Cross-reference results with the Certificate of Analysis (COA) provided by suppliers and adhere to journal guidelines for reporting characterization data .

Q. What storage conditions are critical for maintaining the stability of this compound?

  • Methodological Answer: Store lyophilized powder at -20°C in airtight, light-protected vials. For long-term storage (>6 months), use argon-purged containers to minimize oxidation. Prior to use, equilibrate the compound to room temperature in a desiccator to avoid moisture absorption .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of this compound?

  • Methodological Answer: Implement a two-factor, three-level factorial design to evaluate the effects of reaction temperature (X₁: 60–100°C) and catalyst loading (X₂: 0.5–2.0 mol%). Use response surface methodology (RSM) to model yield (Y) as a function of these variables.
ExperimentX₁ (°C)X₂ (mol%)Yield (%)
1600.562
2801.2578
31002.071
Analyze variance (ANOVA) to identify significant factors and optimize conditions for maximum yield .

Q. How should researchers resolve contradictions in spectral data during compound characterization?

  • Methodological Answer:
  • Cross-Validation: Compare NMR, IR, and MS data with computational predictions (e.g., DFT-optimized structures).
  • Replicate Experiments: Repeat synthesis and characterization under controlled conditions to rule out batch variability.
  • Advanced Techniques: Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals or confirm spirocyclic connectivity.
    Document discrepancies in supporting information and consult crystallographic data if single crystals are obtainable .

Q. What strategies are effective for validating novel synthetic routes to this compound?

  • Methodological Answer:
  • Control Experiments: Include negative controls (e.g., omitting catalysts) to confirm reaction specificity.
  • Isotopic Labeling: Use 15N^{15}N-labeled reagents to trace nitrogen incorporation in the azaspiro ring via MS/MS.
  • Kinetic Profiling: Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify intermediates .

Q. How can computational modeling enhance the study of this compound’s reactivity?

  • Methodological Answer:
  • Molecular Dynamics (MD): Simulate solvent interactions to predict solubility trends.
  • Density Functional Theory (DFT): Calculate reaction pathways (e.g., ring-opening kinetics) and transition states.
  • Docking Studies: Model interactions with biological targets (e.g., enzymes) to guide medicinal chemistry applications.
    Validate computational results with experimental data (e.g., kinetic isotope effects) .

Q. What methodologies are recommended for analyzing reaction kinetics in azaspiro compound synthesis?

  • Methodological Answer: Use stopped-flow spectroscopy or quench-flow techniques to measure rapid reaction rates. For slower reactions, employ periodic sampling followed by HPLC quantification. Fit kinetic data to rate laws (e.g., pseudo-first-order) using software like MATLAB or Python’s SciPy. Report rate constants (k) and activation parameters (ΔH‡, ΔS‡) for mechanistic insights .

Data Contradiction Analysis

Q. How to address inconsistencies between theoretical and experimental yields in azaspiro syntheses?

  • Methodological Answer:
  • Mass Balance Analysis: Account for unreacted starting materials and side products via LC-MS.
  • Side-Reaction Screening: Use GC-MS to detect volatile byproducts (e.g., CO₂ from decarboxylation).
  • Theoretical Refinement: Adjust computational models to include solvent effects or non-ideal mixing .

Notes for Methodological Rigor

  • Always include error margins (e.g., ±5% for yield measurements) and statistical significance (p < 0.05) in data reporting.
  • Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility and data transparency .
  • Validate software tools (e.g., Gaussian for DFT) with benchmark systems before applying them to novel compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.